molecular formula C36H46Cl3FeN4 B1442987 Iron(III) octaethylporphine chloride CAS No. 28755-93-3

Iron(III) octaethylporphine chloride

Cat. No.: B1442987
CAS No.: 28755-93-3
M. Wt: 697 g/mol
InChI Key: SHMMVGOWYAIRHR-UHFFFAOYSA-K
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Description

Fe(III) Octaethylporphine chloride is a synthetic porphyrin used to reduce oxygen and study heme.
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine metalates with iron chloride to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine iron chloride (FeOEP). It may be used to form Langmuir Blodgett (LB) thin films. Iron–porphyrin could be present naturally in biofilms.

Biochemical Analysis

Biochemical Properties

Iron(III) octaethylporphine chloride plays a significant role in biochemical reactions due to its ability to mimic the behavior of heme proteins. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer reactions and catalyzing oxidation-reduction processes . For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids. The nature of these interactions often involves the coordination of the iron center with the active sites of the enzymes, leading to changes in their catalytic activity.

Cellular Effects

This compound influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism . It can modulate the activity of heme-containing enzymes, thereby impacting the production of reactive oxygen species (ROS) and the regulation of oxidative stress. Additionally, this compound can alter the expression of genes involved in iron homeostasis, leading to changes in cellular iron levels and metabolism. These effects are crucial for understanding the role of iron in cellular function and the development of iron-related diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The iron center of the compound can coordinate with the active sites of enzymes, altering their structure and function. This coordination can either inhibit or activate the enzyme, depending on the specific interaction. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in iron metabolism and oxidative stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in iron homeostasis and oxidative stress levels. These temporal effects are important for understanding the long-term impact of the compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can enhance the activity of heme-containing enzymes and improve iron metabolism. At high doses, it can cause toxic effects, including oxidative stress, cellular damage, and disruption of iron homeostasis. Threshold effects have been observed, where the beneficial effects of the compound are seen at lower doses, while adverse effects occur at higher doses. These dosage effects are critical for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate iron metabolism and oxidative stress . The compound can influence the activity of enzymes involved in heme synthesis, iron-sulfur cluster formation, and electron transport. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key regulatory enzymes. These interactions are essential for understanding the role of iron in cellular metabolism and the development of iron-related diseases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via endocytosis and transported to various cellular compartments, including the mitochondria and lysosomes. It can also bind to transport proteins, such as transferrin, which facilitate its distribution throughout the body. These transport and distribution mechanisms are crucial for understanding the bioavailability and therapeutic potential of the compound.

Subcellular Localization

The subcellular localization of this compound affects its activity and function . The compound can be targeted to specific cellular compartments, such as the mitochondria, where it can influence mitochondrial function and oxidative stress. Post-translational modifications and targeting signals can direct the compound to specific organelles, affecting its localization and activity. Understanding the subcellular localization of this compound is important for elucidating its role in cellular function and its potential therapeutic applications.

Properties

IUPAC Name

iron(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N4.3ClH.Fe/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMMVGOWYAIRHR-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46Cl3FeN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725247
Record name Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28755-93-3
Record name Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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